molecular formula C23H35NO3S B590121 2(S)-ACETYLTHIO-BENZENEPROPANOIC ACID N-CYCLOHEXYLCYCLOHEXANAMINE CAS No. 157521-26-1

2(S)-ACETYLTHIO-BENZENEPROPANOIC ACID N-CYCLOHEXYLCYCLOHEXANAMINE

Cat. No.: B590121
CAS No.: 157521-26-1
M. Wt: 405.597
InChI Key: WUIXIHOBSZZBFD-ZLTKDMPESA-N
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Description

2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine is a complex organic compound with a unique structure that combines an acetylthio group, a benzene ring, and a propanoic acid moiety with N-cyclohexylcyclohexanamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(S)-acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine typically involves multiple steps, starting with the preparation of the acetylthio-benzenepropanoic acid intermediate. This intermediate can be synthesized through the acetylation of thiol-substituted benzenepropanoic acid under controlled conditions. The final step involves the coupling of this intermediate with N-cyclohexylcyclohexanamine, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process typically includes steps such as hydrogenation, acetylation, and nucleophilic substitution, followed by purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the acetylthio moiety can be reduced to an alcohol.

    Substitution: The acetylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(S)-acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The acetylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The benzenepropanoic acid moiety may interact with receptors or enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: An aliphatic amine with similar structural features but lacking the acetylthio and benzenepropanoic acid moieties.

    N-Cyclohexylcyclohexanamine: Shares the cyclohexylamine structure but differs in the presence of additional functional groups.

Uniqueness

2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

157521-26-1

Molecular Formula

C23H35NO3S

Molecular Weight

405.597

IUPAC Name

(2S)-2-(2-acetylsulfanylphenyl)propanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C11H12O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(11(13)14)9-5-3-4-6-10(9)15-8(2)12/h11-13H,1-10H2;3-7H,1-2H3,(H,13,14)/t;7-/m.0/s1

InChI Key

WUIXIHOBSZZBFD-ZLTKDMPESA-N

SMILES

CC(C1=CC=CC=C1SC(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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